5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl

Catalog No.
S979266
CAS No.
32073-84-0
M.F
C45H28N4ORu
M. Wt
741.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(...

CAS Number

32073-84-0

Product Name

5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl

IUPAC Name

carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

Molecular Formula

C45H28N4ORu

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C44H28N4.CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;/h1-28H;;/q-2;;+2

InChI Key

AALUWVZJQWOFBD-UHFFFAOYSA-N

SMILES

[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Rh+2]

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2]
  • Photosensitization: Ru(TPP)(CO) exhibits light-absorbing properties. Upon absorbing light, it can enter an excited state and transfer energy to other molecules. This property makes it a valuable tool in photodynamic therapy research, where it can be used to generate reactive oxygen species that can damage cancer cells [].
  • Catalysis: Ru(TPP)(CO) can act as a catalyst for various chemical reactions. For instance, research suggests its potential for catalyzing hydrogen evolution reactions, a crucial process for developing clean energy sources [].
  • Molecular Probes: The photoluminescent properties of Ru(TPP)(CO) make it suitable for use as a molecular probe in biological studies. Researchers can leverage its ability to emit light to track cellular processes or monitor the environment within living cells [].
  • Solar Cells: Studies have explored the use of Ru(TPP)(CO) in dye-sensitized solar cells (DSSCs). Here, it can act as a light harvester, capturing sunlight and converting it into electricity [].

5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl is a complex organometallic compound characterized by a porphyrin core coordinated with ruthenium and a carbonyl group. Its molecular formula is C37_{37}H28_{28}N4_4O1_1Ru, and it has a molecular weight of approximately 751.88 g/mol. This compound is notable for its unique structural features, which include four phenyl groups attached to the porphyrin ring, enhancing its stability and solubility in organic solvents. The ruthenium center contributes to its catalytic properties and electronic characteristics, making it a subject of interest in various fields of research, particularly in catalysis and photochemistry .

Ru(TPP)(CO) possesses unique photophysical and electrochemical properties []. One of its interesting features is its ability to absorb light and transfer the absorbed energy to other molecules. This property makes it a potential candidate for applications in light-harvesting systems and photocatalysis []. Additionally, the ruthenium center can undergo redox reactions, allowing for potential applications in electron transfer processes [].

The specific mechanism of action of Ru(TPP)(CO) depends on the intended application. For instance, in light-harvesting systems, the compound absorbs light and transfers the energy to initiate desired chemical reactions. In photocatalysis, Ru(TPP)(CO) can act as a catalyst to accelerate light-driven chemical reactions [].

Due to the presence of the ruthenium center and the carbonyl group. Key reactions include:

  • Coordination Reactions: The carbonyl group can coordinate with various ligands, altering the electronic properties of the compound.
  • Redox Reactions: The compound can undergo oxidation and reduction processes, which are essential for its role in catalysis.
  • Photo

Research indicates that 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl exhibits biological activity that may be beneficial in medical applications. Its ability to generate reactive oxygen species upon light activation suggests potential use in photodynamic therapy for cancer treatment. Studies have shown that it can selectively target cancer cells while minimizing damage to surrounding healthy tissues . Additionally, its interactions with biological macromolecules such as proteins and nucleic acids have been explored for drug delivery systems.

The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl typically involves several steps:

  • Porphyrin Synthesis: The initial step involves synthesizing the porphyrin framework through condensation reactions of pyrrole and aldehydes.
  • Metalation: The synthesized porphyrin is then treated with a ruthenium salt (e.g., ruthenium(II) chloride) to incorporate the metal into the porphyrin structure.
  • Carbonylation: Finally, the addition of carbon monoxide under specific conditions facilitates the formation of the carbonyl group attached to the ruthenium center .

5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl has diverse applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
  • Photodynamic Therapy: Its capability to generate reactive oxygen species upon light activation makes it suitable for treating tumors.
  • Solar Energy Conversion: The compound is explored for use in solar cells due to its efficient light absorption properties .
  • Sensors: It can be utilized in sensors for detecting specific biomolecules or environmental pollutants.

Interaction studies of 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl focus on its binding affinity with various biological targets. Research has demonstrated its interactions with proteins and DNA molecules through spectroscopic techniques such as UV-visible spectroscopy and fluorescence spectroscopy. These studies reveal insights into its mechanism of action in biological systems and its potential as a therapeutic agent .

Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl. Here are a few notable examples:

Compound NameKey FeaturesUnique Aspects
5,10,15,20-TetraphenylporphyrinLacks metal center; used primarily for dye applicationsDoes not exhibit catalytic properties
Ruthenium(II) tetraarylporphyrinsSimilar metal coordination; different aryl groupsVaries in electronic properties due to different substituents
Cobalt(II) tetraphenylporphyrinMetalated porphyrin; used in catalysisDifferent metal center alters reactivity
Iron(III) protoporphyrin IXNaturally occurring heme; involved in oxygen transportBiologically significant; different function

The uniqueness of 5,10,15,20-tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl lies in its specific combination of a robust porphyrin framework with a ruthenium center and a carbonyl group that enhances its reactivity and applicability in both biological and industrial contexts .

Hydrogen Bond Acceptor Count

5

Exact Mass

742.130652 g/mol

Monoisotopic Mass

742.130652 g/mol

Heavy Atom Count

51

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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